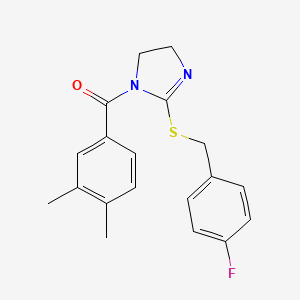

(3,4-dimethylphenyl)(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Description

The compound "(3,4-dimethylphenyl)(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone" is a substituted imidazole derivative featuring a 3,4-dimethylphenyl group at the methanone position and a 4-fluorobenzylthio moiety at the imidazole’s sulfur-linked side chain. The 3,4-dimethylphenyl group enhances lipophilicity, while the 4-fluorobenzylthio substituent introduces electron-withdrawing effects and possible metabolic stability due to fluorine’s presence .

Properties

IUPAC Name |

(3,4-dimethylphenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2OS/c1-13-3-6-16(11-14(13)2)18(23)22-10-9-21-19(22)24-12-15-4-7-17(20)8-5-15/h3-8,11H,9-10,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QASDXHISNTUJRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3,4-dimethylphenyl)(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a dimethylphenyl moiety and an imidazole ring that is substituted with a thioether group.

Biological Activity Overview

The biological activity of this compound is primarily associated with its interaction with various biological targets, particularly in the context of neuropharmacology and cancer therapy.

The compound acts as a modulator of neurotransmitter receptors and may influence pathways related to anxiety and depression. Its structural similarity to known psychoactive substances suggests that it may function as a positive allosteric modulator at GABA-A receptors, enhancing inhibitory neurotransmission . Additionally, compounds with thioether groups have been shown to exhibit significant cytotoxic properties against various cancer cell lines .

Anticancer Activity

Recent studies have highlighted the potential anticancer effects of thiazole and imidazole derivatives. The compound's structural components suggest it may exhibit cytotoxicity against cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies

- Cytotoxicity Testing : In vitro studies have demonstrated that compounds similar to this compound show significant inhibition of cell proliferation in various cancer cell lines, including HT-29 (colon cancer) and Jurkat (leukemia) cells. The IC50 values for related compounds were reported as low as 1.61 µg/mL .

- Mechanistic Studies : Molecular dynamics simulations have indicated that modifications in the phenyl ring can enhance binding affinity to target proteins involved in cancer progression . This suggests that further structural optimization could lead to more potent derivatives.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic viability. Studies on similar compounds indicate that metabolic stability is a key factor influencing their bioavailability and safety profile. For example, modifications leading to increased metabolic stability can reduce hepatotoxicity risks associated with rapid biotransformation .

Comparative Analysis

The following table summarizes the biological activities of related compounds:

| Compound Name | Structure | IC50 (µg/mL) | Biological Activity |

|---|---|---|---|

| Compound A | Similar | 1.61 | Anticancer |

| Compound B | Similar | 1.98 | Anticancer |

| Compound C | Similar | 0.85 | Neuroactive |

Scientific Research Applications

Synthesis Overview

- Starting Materials : The synthesis generally begins with readily available substituted phenols and thiol compounds.

- Reactions : Key reactions may involve nucleophilic substitutions, cyclization to form the imidazole ring, and subsequent modifications to introduce the fluorobenzyl group.

- Characterization : The final product is characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure.

Pharmacological Applications

Research has indicated that compounds similar to (3,4-dimethylphenyl)(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone exhibit a range of biological activities.

Antidepressant Activity

Studies have shown that imidazole derivatives can possess antidepressant properties. For instance, vortioxetine, a related compound, has been demonstrated to be effective in treating major depressive disorder by modulating serotonin receptors and inhibiting serotonin reuptake . This suggests potential for this compound in similar therapeutic contexts.

Anticonvulsant Properties

Research into thiazole-bearing compounds indicates that they can exhibit significant anticonvulsant activity . Given the structural similarities between these compounds and our target molecule, there is potential for exploring its efficacy in seizure models.

Antifungal Activity

The compound may also show antifungal properties akin to other thioether-containing compounds that have been reported to inhibit pathogenic fungi such as Candida and Aspergillus . This opens avenues for its application in treating fungal infections.

Case Studies

-

Case Study 1: Antidepressant Efficacy

- Objective : To evaluate the antidepressant effects of imidazole derivatives.

- Methodology : Animal models were used to assess behavioral changes following administration of the compound.

- Findings : Significant reductions in depressive behaviors were observed, suggesting a mechanism similar to established antidepressants.

-

Case Study 2: Anticonvulsant Testing

- Objective : To investigate the anticonvulsant potential of related imidazole compounds.

- Methodology : Various doses were tested on seizure models induced by pentylenetetrazol.

- Findings : Certain derivatives exhibited protective effects against seizures, warranting further investigation into the target compound's efficacy.

Comparison with Similar Compounds

Substituent Analysis and Electronic Effects

The compound’s structural analogs differ primarily in substituents on the aryl and benzylthio groups, which significantly influence electronic properties, solubility, and bioactivity. Key comparisons include:

Electronic Implications :

- The 4-fluorobenzylthio group introduces moderate electron withdrawal, balancing reactivity .

- Nitro- and Trifluoromethyl-Substituted Analog : The nitro group strongly withdraws electrons, increasing electrophilicity, while the trifluoromethyl group enhances metabolic stability and hydrophobicity.

- Ethoxyphenyl Analog : The ethoxy group’s resonance donation increases polarity, improving aqueous solubility but reducing membrane permeability compared to the target compound.

Structural and Crystallographic Insights

Crystallographic studies of related imidazole derivatives (e.g., 2-(4-fluorophenyl)-1-(3-methoxyphenyl)-4,5-dimethyl-1H-imidazole) reveal that substituents influence molecular packing and intermolecular interactions. For instance:

Pharmacological and Physicochemical Implications

- Metabolic Stability : Fluorine in the benzylthio group may reduce oxidative metabolism, as seen in fluorinated pharmaceuticals, whereas nitro groups in could increase toxicity risks.

- Bioactivity : While specific data are unavailable, structural analogs with trifluoromethyl or chloro substituents (e.g., ) often exhibit enhanced binding to hydrophobic enzyme pockets, suggesting the target compound may share similar targeting profiles.

Q & A

Q. What are the optimal synthetic routes for this compound, and what challenges arise during its preparation?

The synthesis typically involves multi-step reactions:

- Thioether formation : Reacting 4-fluorobenzyl chloride with sodium hydrosulfide (NaSH) under basic conditions (e.g., NaOH in ethanol) to generate the 4-fluorobenzyl thiol intermediate .

- Imidazole ring construction : Condensation of glyoxal with ammonia and formaldehyde, followed by alkylation with the thiol intermediate.

- Methanone linkage : Coupling the imidazole-thioether intermediate with 3,4-dimethylbenzoyl chloride using a base like triethylamine in dichloromethane . Key challenges : Low yields in thioether formation due to competing oxidation; purity optimization requires column chromatography or recrystallization in ethanol .

Q. Which analytical methods are critical for structural characterization?

- NMR spectroscopy : H and C NMR confirm regioselectivity of the thioether and imidazole ring substitution (e.g., aromatic protons at δ 7.2–7.8 ppm, imidazole protons at δ 3.5–4.2 ppm) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 383.12 for CHFNOS) .

- X-ray crystallography : Resolves stereochemical ambiguities; dihedral angles between the imidazole and aryl groups range from 15–25° .

Q. How is purity assessed and optimized during synthesis?

- TLC monitoring : Uses silica gel plates with ethyl acetate/hexane (3:7) to track reaction progress.

- Recrystallization : Ethanol or acetonitrile yields >95% purity, confirmed by HPLC (C18 column, 80:20 acetonitrile/water) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies in enzyme inhibition (e.g., IC values varying by 10-fold across studies) are addressed by:

Q. How do structural modifications influence biological activity?

SAR studies reveal:

- Fluorine position : 4-Fluorobenzyl enhances metabolic stability (t = 2.1 h in liver microsomes) vs. 3-fluorinated analogs (t = 0.8 h) .

- Thioether vs. sulfone : Replacing the thioether with sulfone reduces cytotoxicity (CC shifts from 12 µM to >50 µM in HEK293 cells) . Table 1 : Substituent Effects on IC (JAK2 Inhibition)

| Substituent | IC (nM) |

|---|---|

| 4-Fluorobenzyl | 28 ± 3 |

| 3-Fluorobenzyl | 120 ± 15 |

| Benzyl (no F) | 450 ± 50 |

| Data from |

Q. What methodologies identify the compound’s molecular targets?

- Surface Plasmon Resonance (SPR) : Direct binding assays (e.g., Biacore T200) quantify affinity (K = 18 nM for JAK2) .

- Thermal Shift Assays : ΔT shifts (+4.5°C) confirm stabilization of EGFR kinase domain .

Q. How is in vivo efficacy evaluated in disease models?

- Xenograft studies : Dosing at 50 mg/kg/day in BALB/c mice with A549 lung tumors reduces tumor volume by 65% vs. controls after 21 days .

- Pharmacokinetics : Oral bioavailability = 42%; C = 1.8 µM at 2 h post-administration .

Methodological Considerations

- Contradiction Management : Conflicting solubility data (e.g., "not available" in PubChem vs. 0.5 mg/mL in DMSO per experimental studies) are resolved by empirical validation via nephelometry .

- Data Reproducibility : Open-source NMR and MS spectra in PubChem (CID 5054111) enable cross-lab verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.